N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-4-2-11(3-5-13)15-8-12(20-23-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGFVFBRVCMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . The pyrazine ring can be introduced through a subsequent reaction involving pyrazine-2-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of a strong acid or base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is its role as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on checkpoint kinases, which are crucial for cell cycle regulation and DNA damage response. For instance, a related compound has been shown to inhibit checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), leading to potential therapeutic strategies against various cancers, especially those with defects in DNA replication and cell division .
Antitubercular Properties
Another promising application is in the treatment of tuberculosis (TB). The growing prevalence of multidrug-resistant strains necessitates the development of new antitubercular agents. Compounds similar to this compound have been identified as effective against Mycobacterium tuberculosis, showing significant inhibitory activity against both replicating and non-replicating forms of the bacteria .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can lead to enhanced efficacy against resistant strains, making it a candidate for further development into a novel TB treatment .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the isoxazole ring followed by coupling reactions with pyrazine derivatives. Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed its molecular structure, which is essential for understanding its biological activity .
Case Study 1: Cancer Treatment
A study demonstrated that a derivative of this compound effectively reduced tumor growth in xenograft models when combined with ionizing radiation. The results indicated a synergistic effect that warrants further clinical investigation .
Case Study 2: Tuberculosis
In vitro studies showed that this compound exhibited a minimum inhibitory concentration (MIC) effective against resistant strains of M. tuberculosis, highlighting its potential as a new therapeutic agent in TB management .
Mechanism of Action
The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to biological targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Pyrazine-2-carboxamides with Trifluoromethylphenyl Groups
Compounds such as 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides () share the pyrazine-2-carboxamide scaffold but differ in substituents. For example:
- 5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a): Melting point 155–156°C, 87% yield.
- 5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1d): Melting point 148–149°C, 92% yield.
The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s 4-methoxyphenyl group.
Anticonvulsant Thiadiazole Analogs
Compounds like N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide () exhibit 74.88% anticonvulsant inhibition. Structure-activity relationship (SAR) studies indicate that phenyl substituents enhance activity compared to methyl groups, aligning with the target compound’s 4-methoxyphenyl substitution .
Heterocyclic Core Modifications
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) () shares the 4-methoxyphenylmethyl group with the target compound but replaces isoxazole with a 1,3,4-oxadiazole core. LMM5 demonstrates antifungal activity against Candida albicans, suggesting that the heterocycle’s electron distribution (oxadiazole vs. isoxazole) influences target specificity .
Isoxazole-Based Semicarbazones
Compounds like N-(phenyl)-2-((5-phenylisoxazol-3-yl)methylene) hydrazinecarbothioamide () feature isoxazole rings but with semicarbazone linkages. X-ray data show bond distances (N–N: 1.342–1.348 Å, C=O: 1.216–1.229 Å) comparable to typical carboxamides, highlighting structural rigidity that may affect bioavailability .
Antimycobacterial and Antifungal Activity
Pyrazinecarboxamides with tert-butyl and chloro substituents (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide ) exhibit IC~50~ values of 41.9–49.5 µmol·L⁻¹ against mycobacteria and fungi (). The target compound’s 4-methoxyphenyl group may offer similar lipophilicity, though direct activity data are unavailable .
Structural and Physicochemical Properties
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, and a pyrazine core that enhances its pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these atoms contributes to the compound's diverse biological activities.
Structural Features
| Structural Feature | Description |
|---|---|
| Isoxazole Ring | Contains one nitrogen and one oxygen atom, contributing to its reactivity. |
| Pyrazine Core | A six-membered ring with two nitrogen atoms, enhancing interaction with biological targets. |
| Methoxy Group | The presence of a methoxy group on the phenyl ring influences solubility and biological activity. |
This compound exhibits potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for patients suffering from these conditions.
Research Findings
- Inhibition Studies : Preliminary in vitro studies indicate that compounds with similar structures can effectively inhibit MAO-B activity, suggesting therapeutic applications in neurodegenerative disorders .
- Anti-inflammatory Activity : Similar pyrazine derivatives have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 . This suggests that this compound may also possess anti-inflammatory effects.
- Antimicrobial Properties : Research on related pyrazole derivatives indicates their efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of pyrazine derivatives on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds reduced cell death and oxidative damage, supporting their potential use in treating neurodegenerative diseases.
Case Study 2: Anti-inflammatory Efficacy
In a clinical trial assessing the anti-inflammatory properties of similar compounds, significant reductions in markers such as C-reactive protein (CRP) were observed in participants treated with pyrazine derivatives. This underscores the therapeutic potential of this compound in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide?
The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines. For example, pyrazine carboxamides are typically prepared using coupling agents like triphenylphosphite to activate the carboxylic acid group, followed by reaction with the appropriate amine-containing intermediate (e.g., (5-(4-methoxyphenyl)isoxazol-3-yl)methylamine) . Cyclization steps involving phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) are also critical for constructing the isoxazole ring .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹, isoxazole ring vibrations).
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy proton singlet at ~3.8 ppm, pyrazine aromatic protons at ~8.5–9.5 ppm) and stereochemistry.
- Mass spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy or carboxamide groups) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screens should include:
- Enzyme inhibition assays (e.g., carbonic anhydrase I/II for anticancer potential) .
- Cytotoxicity testing (e.g., MTT assay on cancer cell lines).
- Antimicrobial activity (e.g., against Gram-positive/negative bacteria or fungi) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to 4 hours) and improves purity (~95% without recrystallization) by enhancing reagent mixing and energy transfer .
- Catalyst screening : Transition metals (e.g., ytterbium triflate) or acid/base catalysts can accelerate cyclization steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility during carboxamide formation .
Q. How to resolve contradictions in biological activity data across studies?
- Structural analogs analysis : Compare activity of derivatives with substituent variations (e.g., methoxy vs. fluorine at the phenyl ring) to identify pharmacophoric motifs .
- Metabolite profiling : Use LC-MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to observed discrepancies .
- Target specificity assays : Employ siRNA or CRISPR-based gene silencing to confirm target engagement (e.g., carbonic anhydrase vs. kinase pathways) .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase active site) .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects with bioactivity .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .
Q. How to address crystallization challenges for X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
